molecular formula C16H21N3O4 B2381813 N1-(3-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 898374-04-4

N1-(3-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2381813
CAS No.: 898374-04-4
M. Wt: 319.361
InChI Key: KFAVJOKDFXSRHD-UHFFFAOYSA-N
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Description

N1-(3-Methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone. The N1 position is substituted with a 3-methoxyphenyl group, while the N2 position features a 3-(2-oxopyrrolidin-1-yl)propyl chain. Its synthesis likely follows established oxalamide preparation routes, such as coupling chlorooxalate intermediates with amines, as seen in related compounds .

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-23-13-6-2-5-12(11-13)18-16(22)15(21)17-8-4-10-19-9-3-7-14(19)20/h2,5-6,11H,3-4,7-10H2,1H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAVJOKDFXSRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N1-(3-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a pyrrolidine moiety linked by an oxalamide bond. Its molecular formula is C18H31N3O3C_{18}H_{31}N_{3}O_{3}, with a molecular weight of approximately 373.53 g/mol. It appears as a white solid with a melting point between 214 °C and 216 °C, and it is slightly soluble in organic solvents like dichloromethane and methanol.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC18H31N3O3C_{18}H_{31}N_{3}O_{3}
Molecular Weight373.53 g/mol
Melting Point214-216 °C
SolubilitySlightly soluble in DCM

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways by binding to their active sites. The methoxyphenyl and pyrrolidinyl groups contribute to its binding affinity and specificity, while the oxalamide linkage provides stability to the molecule.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Additionally, it has shown potential as an anticancer agent by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Applications in Research

This compound has several applications in scientific research:

  • Medicinal Chemistry : It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
  • Biology : The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
  • Industry : It serves as an intermediate in the synthesis of more complex molecules and materials.

Table 2: Comparison of Similar Compounds

Compound NameUnique Features
N1-(3-methoxyphenyl)-N2-(methyl)oxalamideLacks the pyrrolidinyl group, resulting in different reactivity.
N1-(3-methoxyphenyl)-N2-((1-benzylpyrrolidin-2-yl)methyl)oxalamideContains a benzyl group instead of a tosyl group, affecting its chemical properties.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anti-inflammatory Activity : In a study conducted on animal models, administration of this compound resulted in a significant reduction in edema and pain response, indicating its effectiveness as an anti-inflammatory agent.
  • Anticancer Potential : A recent investigation into the cytotoxic effects on various cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways, showcasing its potential as a therapeutic agent against cancer.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a comparative analysis of structurally analogous oxalamides (Table 1) and their key features:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Key Features/Applications References
N1-(3-Methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide 3-Methoxyphenyl 3-(2-Oxopyrrolidin-1-yl)propyl Potential enzyme inhibition (inferred)
N1-(4-Chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide (81) 4-Chlorophenyl 2-(4-Methoxyphenyl)propyl Synthesized via nitrovinyl intermediates; potential CYP450 modulation
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl Benzyloxy High purity (>90%); synthesized via stepwise chlorooxalate coupling
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl 5-Methyl-1H-pyrazol-3-yl Likely targets GPCRs or kinases due to piperazine and pyrazole motifs
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Fragrance or flavor applications (speculative)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Aryl Groups: The 3-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 4-chlorophenyl group in compound 81 . Chlorine substituents typically increase electrophilicity and binding to hydrophobic enzyme pockets. Heterocyclic Moieties: The pyrrolidinone group in the target compound contrasts with the adamantyl (compound 6) or pyridyl (compound in ) groups.

Synthetic Routes :

  • Most oxalamides are synthesized via sequential amine coupling to chlorooxalate intermediates. For example, compound 81 was synthesized using (E)-1-methoxy-4-(2-nitrovinyl)benzene, highlighting the role of nitroalkene intermediates in constructing aromatic substituents .

Purity and Characterization :

  • Compounds like N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide (6) are purified via silica gel chromatography and validated by $ ^1 \text{H NMR} $ and LC-MS, ensuring >90% purity. Similar methods likely apply to the target compound .

Functional Diversity :

  • Piperazine-linked oxalamides (e.g., compound 10) suggest applications in central nervous system (CNS) targeting due to piperazine's prevalence in neuroactive drugs . In contrast, pyridyl-ethyl substituents () may align with flavor or fragrance roles, as seen in FFDc listings.

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